![molecular formula C20H23N3OS B5836722 N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA](/img/structure/B5836722.png)
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N'-(4-METHOXYPHENYL)THIOUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a unique structure that combines a pyrrole ring with dimethylphenyl and methoxyphenyl groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA typically involves the reaction of aromatic amines with α,β-unsaturated acids, esters, or nitriles. Acidic or basic catalysts are often required to facilitate these reactions . One common method involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate, yielding the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiourea compound.
Applications De Recherche Scientifique
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,3-DIMETHYLPHENYL)-α-METHYL-β-ALANINES: These compounds share a similar aromatic amine structure and are used in the synthesis of various heterocyclic systems.
N-(4-METHOXYPHENYL)THIOUREA: This compound shares the thiourea functional group and is used in similar applications.
Uniqueness
N-[1-(2,3-DIMETHYLPHENYL)TETRAHYDRO-2H-PYRROL-2-YLIDEN]-N’-(4-METHOXYPHENYL)THIOUREA is unique due to its combination of a pyrrole ring with dimethylphenyl and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Propriétés
IUPAC Name |
(1E)-1-[1-(2,3-dimethylphenyl)pyrrolidin-2-ylidene]-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-6-4-7-18(15(14)2)23-13-5-8-19(23)22-20(25)21-16-9-11-17(24-3)12-10-16/h4,6-7,9-12H,5,8,13H2,1-3H3,(H,21,25)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCRJCIPIBRABY-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCC2=NC(=S)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N\2CCC/C2=N\C(=S)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
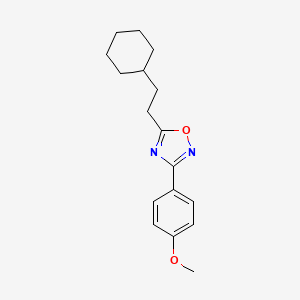
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)
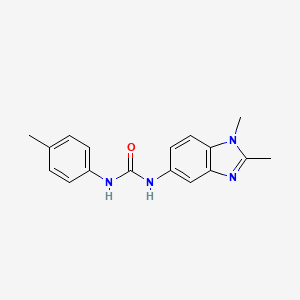
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)
![2-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B5836682.png)
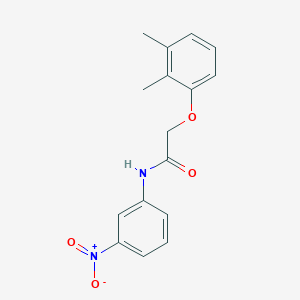
![5-bromo-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-furohydrazide](/img/structure/B5836699.png)
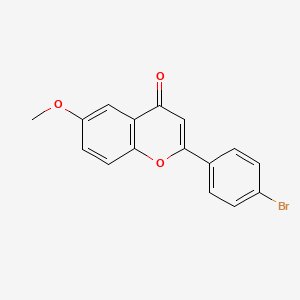
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5836720.png)
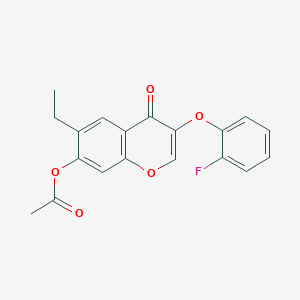

![N-[(4-ethoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5836741.png)


